molecular formula C13H17NOS B7532710 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one

3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one

Cat. No. B7532710
M. Wt: 235.35 g/mol
InChI Key: APFIQLIVFSCHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cancer, and glucose metabolism. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been found to activate AMPK, a protein kinase that regulates glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to modulate various signaling pathways. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one. These include investigating its potential as an anti-inflammatory and anti-cancer agent, exploring its effects on glucose metabolism and insulin sensitivity, and studying its potential toxicity and side effects. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug design and development.
Conclusion:
In conclusion, 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one is a chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple and efficient, and it has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant properties. However, its potential toxicity and the need for further studies to fully understand its mechanism of action are important considerations. Further research is needed to fully explore its potential applications and to identify potential targets for drug design and development.

Synthesis Methods

The synthesis of 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one involves the reaction of 4-isobutylacetophenone with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method is relatively simple and efficient, making it a popular choice for the production of 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one.

Scientific Research Applications

3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential as an anti-diabetic agent, as it has been shown to improve glucose metabolism and insulin sensitivity.

properties

IUPAC Name

3-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-9(2)10-4-6-11(7-5-10)13-14(3)12(15)8-16-13/h4-7,9,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFIQLIVFSCHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N(C(=O)CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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